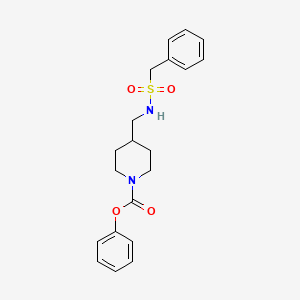

Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate is a chemical compound. It is a type of phenylpiperidine, which are compounds with a phenyl moiety directly attached to piperidine . Phenylpiperidines have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Scientific Research Applications

1. Medicinal Chemistry Applications

Beta(3) Adrenergic Receptor Agonists

Novel sulfonamide compounds, including those structurally related to Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate, have been evaluated for their activity on human beta(3)-adrenergic receptors. Such compounds show potential as full agonists at the beta(3) receptor, with selectivity over beta(1)- and beta(2)-adrenergic receptors (Hu et al., 2001).

Inhibitors of Membrane-Bound Phospholipase A2

Certain substituted benzenesulfonamides, structurally akin to Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate, have been synthesized and assessed as inhibitors of membrane-bound phospholipase A2. These compounds have shown significant efficacy in reducing myocardial infarction size in animal models (Oinuma et al., 1991).

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Derivatives of Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds have potential as inhibitors and have been analyzed through molecular docking with human proteins (Khalid et al., 2014).

2. Biochemistry Applications

- Enzymatic Metabolism Studies: The oxidative metabolism of compounds structurally related to Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate has been studied, particularly in the context of novel antidepressants. These studies involve assessing the involvement of cytochrome P450 and other enzymes in drug metabolism (Hvenegaard et al., 2012).

3. Materials Science Applications

- Post-Polymerization Modification: Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate derivatives have been used as initiators for the ring-opening polymerization of certain polymers, demonstrating applications in materials science. This approach facilitates the creation of polymers with reactive termini suitable for bioconjugation (Borova et al., 2021).

Safety and Hazards

The safety data sheet for a related compound, Piperidine, indicates that it is a flammable liquid (Category 2), and it has acute toxicity when swallowed (Category 4), inhaled (Category 3), or in contact with skin (Category 3). It also causes severe skin burns and eye damage (Category 1B), and poses a short-term (acute) aquatic hazard (Category 3) .

properties

IUPAC Name |

phenyl 4-[(benzylsulfonylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c23-20(26-19-9-5-2-6-10-19)22-13-11-17(12-14-22)15-21-27(24,25)16-18-7-3-1-4-8-18/h1-10,17,21H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMCSSLXEAIJQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

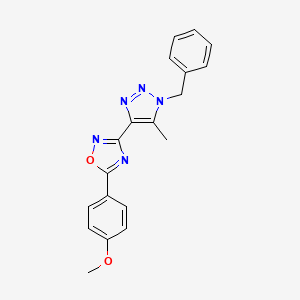

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2456083.png)

![1-(3-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2456085.png)

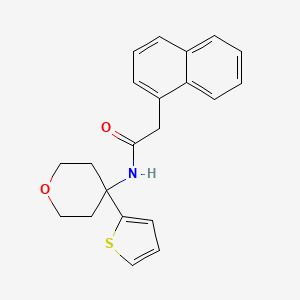

![N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456086.png)

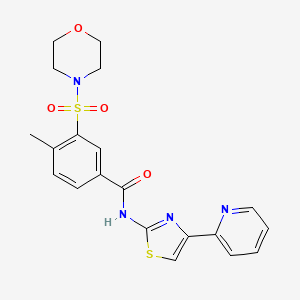

![6-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2456088.png)

![3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2456089.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2456093.png)

![ethyl (2Z)-2-methoxyimino-2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2456094.png)

![N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2456096.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2456097.png)

![3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2456098.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2456102.png)